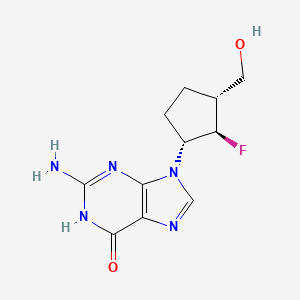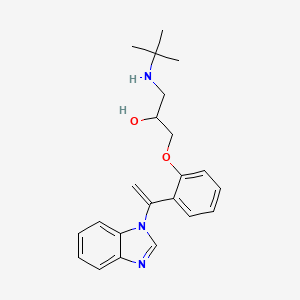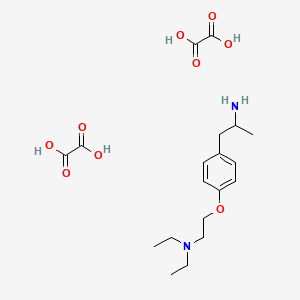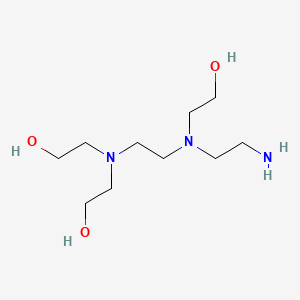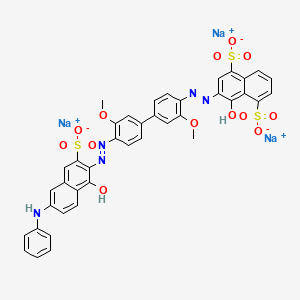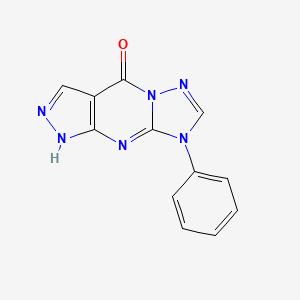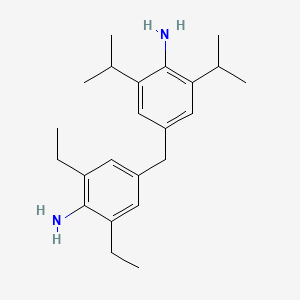
4-((4-Amino-3,5-diisopropylphenyl)methyl)-2,6-diethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthetic routes and reaction conditions for EINECS 256-595-4 involve several steps. The compound can be synthesized through a series of reactions starting from commercially available precursors. The industrial production methods typically involve the following steps:
Nitration: Introduction of nitro groups into the aromatic ring.
Reduction: Conversion of nitro groups to amino groups using reducing agents like hydrogen in the presence of a catalyst.
Alkylation: Introduction of alkyl groups to the aromatic ring using alkyl halides under basic conditions.
化学反応の分析
EINECS 256-595-4 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents into the aromatic ring.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substituting agents: Halogens, alkyl halides.
科学的研究の応用
EINECS 256-595-4 has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of EINECS 256-595-4 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
類似化合物との比較
EINECS 256-595-4 can be compared with other similar compounds, such as:
- 4-[(4-amino-3,5-diisopropylphenyl)methyl]-2,6-dimethylaniline
- 4-[(4-amino-3,5-diisopropylphenyl)methyl]-2,6-diethylphenol
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. EINECS 256-595-4 is unique due to its specific combination of substituents, which confer distinct reactivity and biological activity .
特性
CAS番号 |
50467-20-4 |
|---|---|
分子式 |
C23H34N2 |
分子量 |
338.5 g/mol |
IUPAC名 |
4-[[4-amino-3,5-di(propan-2-yl)phenyl]methyl]-2,6-diethylaniline |
InChI |
InChI=1S/C23H34N2/c1-7-18-10-16(11-19(8-2)22(18)24)9-17-12-20(14(3)4)23(25)21(13-17)15(5)6/h10-15H,7-9,24-25H2,1-6H3 |
InChIキー |
XOMUHHURHSJLDC-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC(=C1N)CC)CC2=CC(=C(C(=C2)C(C)C)N)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


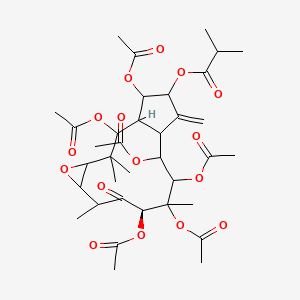
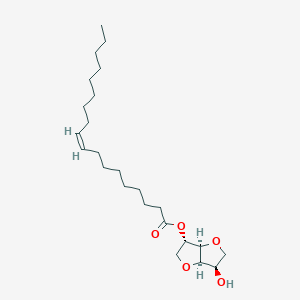
![2-[1-(3-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;oxalic acid](/img/structure/B12741864.png)


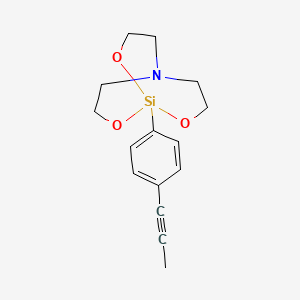
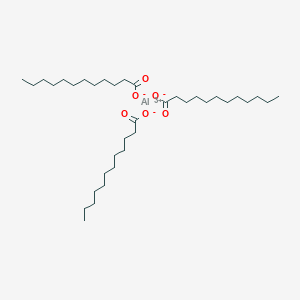
![(1S,2R,9R,10R)-7-methyl-15-aza-7-azoniatetracyclo[7.7.1.02,7.010,15]heptadecane;iodide](/img/structure/B12741894.png)
